Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and an iodine atom attached to a tetrahydro-naphthyridine ring system
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the core structure of this compound, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
It is known that naphthyridines have a wide spectrum of biological applications and are used in the treatment of several human diseases .
Result of Action
It is known that naphthyridines have a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a precursor naphthyridine compound, followed by esterification and hydroxylation reactions. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce deiodinated compounds, and substitution can result in various functionalized derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
- Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is unique due to the specific combination of functional groups and the tetrahydro-naphthyridine ring system. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-iodo-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)11(17)9(14)6-15-10/h6H,4-5,7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWYFQQUWFLOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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